molecular formula C14H19NO4 B063470 4-Methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde CAS No. 186191-09-3

4-Methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde

Cat. No. B063470
M. Wt: 265.3 g/mol
InChI Key: PPGOJWNQUOMSLT-UHFFFAOYSA-N
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Description

“4-Methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde” is a chemical compound with the CAS Number 186191-09-3 . It has a linear formula of C14 H19 N O4 . The compound is typically stored at room temperature and is available in solid form .


Molecular Structure Analysis

The InChI Code of the compound is 1S/C14H19NO4/c1-17-13-3-2-12(11-16)10-14(13)19-9-6-15-4-7-18-8-5-15/h2-3,10-11H,4-9H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

The molecular weight of “4-Methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde” is 265.31 . It’s a solid at room temperature . .

Scientific Research Applications

1. Cancer Research and Therapeutics

Research involving similar compounds, such as the silver(I) complexes of 3-methoxy-4-hydroxybenzaldehyde thiosemicarbazones, has demonstrated significant cytotoxic activity against human tumor cells, including lung and breast cancer cell lines. These complexes, which include 4-methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde thiosemicarbazone, have shown promising results in cellular uptake studies and induced cell death features such as apoptosis and mitochondrial membrane depolarization in cancer cells (Silva et al., 2020).

2. Chemical Synthesis and Material Science

The synthesis of various chemicals and materials often involves the use of methoxy substituted benzaldehydes. For example, the synthesis of [3,5-bis(2-morpholin-4-ylethoxy)phenyl]methanol and its derivatives has been studied for their electrochemical and aggregation properties in organic solvents. These derivatives have potential applications in electronic devices and materials science due to their solubility and non-aggregation behavior in various solvents (Bıyıklıoğlu, 2015).

3. Antimicrobial and Antimutagenic Properties

Compounds like benzaldehyde and its derivatives, including methoxy substituted versions, have been studied for their bio-antimutagenic potential. These compounds, which likely share structural similarities with 4-Methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde, have shown to decrease mutation frequencies induced by certain mutagens in bacterial systems. This suggests a potential application in antimicrobial and mutagenicity prevention research (Watanabe et al., 1988).

4. Optical and Nonlinear Optical Applications

Certain methoxy benzaldehydes have been studied for their optical properties, particularly in the field of nonlinear optics. The growth and characterization of crystals like 3-methoxy 4-hydroxy benzaldehyde, which may have structural similarities to 4-Methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde, indicate their potential for applications in optical devices and laser technology. These materials have shown promise in areas such as second harmonic generation and optical absorption spectrum studies (Venkataramanan et al., 1994).

Safety And Hazards

The compound is considered hazardous and should be handled with care . It’s recommended to use personal protective equipment as required and ensure adequate ventilation when handling the compound . The compound should not be released into the environment .

properties

IUPAC Name

4-methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-17-13-3-2-12(11-16)10-14(13)19-9-6-15-4-7-18-8-5-15/h2-3,10-11H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGOJWNQUOMSLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390650
Record name 4-methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde

CAS RN

186191-09-3
Record name 4-methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-hydroxy-4-methoxybenzaldehyde (8.56 g, 56.26 mmol) in CH3CN (50 ml) was added K2CO3 (17.1 g) with CH3CN (20 ml), followed 20 minutes later by N-(2-chloroethyl)morpholine hydrochloride (11.52 g). The reaction mixture was refluxed overnight, and then was cooled to room temperature, filtered, and the solvent was stripped to give, as an amber oil, 4-methoxy-3-[2-(4-morpholinyl)ethoxy]benzaldehyde.
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8.56 g
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17.1 g
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50 mL
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20 mL
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solvent
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11.52 g
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reactant
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Synthesis routes and methods II

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